

H-Val-OMe.HCl: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *H-Val-OMe.HCl*

Cat. No.: *B554925*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Valine methyl ester hydrochloride (**H-Val-OMe.HCl**), a crucial building block in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis, and its place within relevant biochemical pathways.

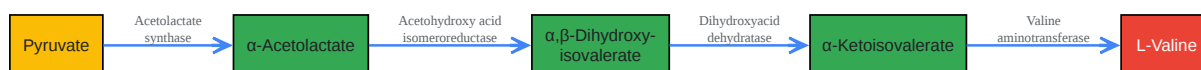
Core Physicochemical Data

The following table summarizes the key quantitative and qualitative data for **H-Val-OMe.HCl**, facilitating easy reference for experimental design and execution.

Property	Value
Molecular Weight	167.63 g/mol
Chemical Formula	C ₆ H ₁₄ ClNO ₂
CAS Number	6306-52-1
Appearance	White crystalline powder
Melting Point	Approximately 170 °C (decomposes)[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Specific Rotation [α] ²⁰ /D	+15.0 to +16.0 degrees (c=2, H ₂ O)[3]
Purity	>98.5% (Argentometric Titration)[3]

Biological Context: The Biosynthesis of L-Valine

H-Val-OMe.HCl is a derivative of the essential amino acid L-valine. Understanding the natural biosynthetic pathway of L-valine provides context for its importance and the utility of its derivatives in biochemical studies. The synthesis of valine begins with pyruvate, a key intermediate in several metabolic pathways. The following diagram illustrates the biosynthetic route from pyruvate to L-valine.



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Biosynthesis of L-Valine from Pyruvate.

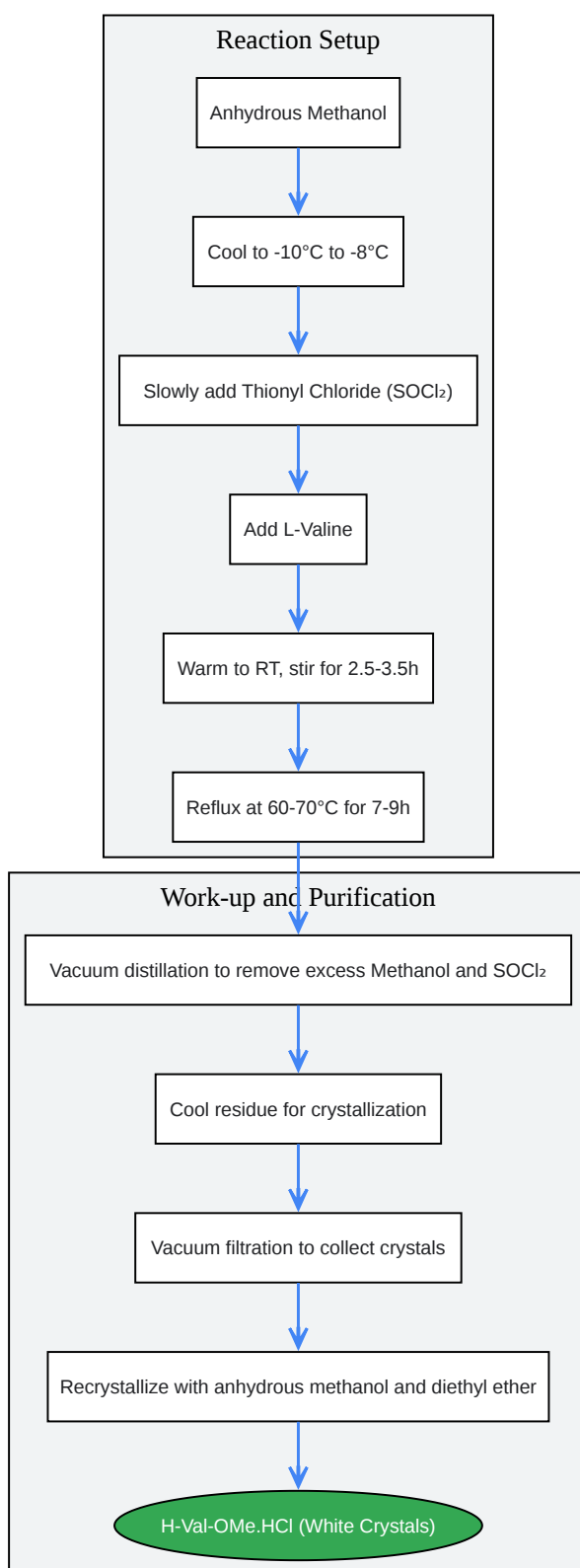
Experimental Protocols

The synthesis of **H-Val-OMe.HCl** is a common procedure in organic chemistry labs, often serving as a precursor for peptide synthesis. Below are detailed methodologies for its preparation.

Method 1: Esterification using Thionyl Chloride

This is a widely used and effective method for the synthesis of amino acid methyl esters.

Workflow Diagram:



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Synthesis of **H-Val-OMe.HCl** via Thionyl Chloride.

Detailed Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a gas outlet, add anhydrous methanol.^{[4][5]} Cool the flask to a temperature between -8 to -10°C using an ice-salt bath.
- **Addition of Thionyl Chloride:** While maintaining the low temperature, slowly add thionyl chloride (SOCl₂) to the stirred methanol over a period of 0.8 to 1.5 hours.^{[4][5]}
- **Addition of L-Valine:** After the complete addition of thionyl chloride, add L-Valine to the reaction mixture under cooling conditions.^{[4][5]}
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 2.5 to 3.5 hours. Following this, heat the mixture to reflux at 60 to 70°C and maintain for 7 to 9 hours.^{[4][5]}
- **Work-up:** After the reaction is complete, remove the excess methanol and thionyl chloride by vacuum distillation.
- **Crystallization and Purification:** The resulting residue is cooled to induce crystallization. The crystals are collected by vacuum filtration.^{[4][5]} For higher purity, the crude product can be recrystallized from anhydrous methanol and diethyl ether to yield white, fine powder crystals of L-Valine methyl ester hydrochloride.^{[4][5]}

The molar ratio of the reactants is typically $n(\text{L-Valine}) : n(\text{SOCl}_2) : n(\text{anhydrous methanol}) = 1.0 : 1-1.5 : 20-21$.^[4]

Method 2: Esterification using Chlorotrimethylsilane (TMSCl)

This method offers a milder alternative for the esterification of amino acids.^[6]

Procedure:

- **Reaction Setup:** Place the amino acid (0.1 mol) in a round-bottom flask.

- **Reagent Addition:** Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the flask and stir.
- **Solvent Addition:** Add methanol (100 mL) to the mixture. The resulting solution or suspension is stirred at room temperature.[6]
- **Reaction Monitoring and Work-up:** The reaction progress is monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, the mixture is concentrated using a rotary evaporator to yield the amino acid ester hydrochloride.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **H-Val-OMe.HCl**.

- **Personal Protective Equipment (PPE):** It is recommended to use splash goggles, a full suit, a dust respirator, boots, and gloves.[7]
- **Engineering Controls:** Use in a well-ventilated area, preferably with local exhaust ventilation or within a process enclosure to minimize airborne exposure.[7]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8] Do not store at temperatures above 5°C.[7]
- **Disposal:** Dispose of waste in accordance with federal, state, and local environmental control regulations.[7]

Applications in Research and Development

H-Val-OMe.HCl is a valuable intermediate in various synthetic applications:

- **Peptide Synthesis:** It serves as a key building block in the solution-phase synthesis of peptides.[9]
- **Pharmaceutical Intermediates:** It is used as an intermediate in the synthesis of pharmaceuticals, such as the antihypertensive drug Valsartan and the antiviral drug Valacyclovir.[4]

- Drug Discovery: As a derivative of a natural amino acid, it is frequently utilized in the development of novel therapeutic agents and peptidomimetics.

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